molecular formula C14H11F3N2O3S B2673845 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone CAS No. 899990-88-6

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B2673845
CAS No.: 899990-88-6
M. Wt: 344.31
InChI Key: RHTOSNURPFRVBT-UHFFFAOYSA-N
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Description

2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11F3N2O3S and its molecular weight is 344.31. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone (CAS Number: 899990-88-6) is a pyrimidine derivative notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H11F3N2O3SC_{14}H_{11}F_{3}N_{2}O_{3}S, with a molecular weight of 344.31 g/mol. The trifluoromethyl group and the hydroxyl substitution on the pyrimidine ring are significant for its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often linked to the presence of the trifluoromethyl group that enhances electron-withdrawing capabilities, thereby stabilizing reactive species.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including:
    • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which is relevant for neuroprotective applications.
    • Cyclooxygenase (COX) : The compound exhibits moderate inhibition against COX-2, indicating potential anti-inflammatory properties.
    • Lipoxygenases (LOX) : It also shows inhibitory effects on lipoxygenases, which are involved in inflammatory processes.
  • Cytotoxicity : Preliminary evaluations suggest that this compound may possess cytotoxic effects against certain cancer cell lines, particularly breast cancer (MCF-7). The mechanism appears to involve apoptosis induction through oxidative stress pathways.

The biological mechanisms underlying the activity of this compound include:

  • Molecular Docking Studies : In silico studies have indicated that the compound interacts with key residues in target enzymes through hydrogen bonding and halogen interactions. This enhances its binding affinity and biological efficacy.
  • Free Radical Scavenging : The antioxidant capacity is attributed to its ability to scavenge free radicals, thus preventing cellular damage.

Case Studies and Research Findings

StudyFindings
Study 1 Showed moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM).
Study 2 Evaluated cytotoxicity against MCF-7 cells, indicating potential as an anticancer agent.
Study 3 Investigated enzyme inhibition profiles, confirming activity against COX and LOX enzymes.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-22-9-4-2-8(3-5-9)10(20)7-23-13-18-11(14(15,16)17)6-12(21)19-13/h2-6H,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTOSNURPFRVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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